molecular formula C18H14N6O2 B2685998 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251557-31-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

Cat. No.: B2685998
CAS No.: 1251557-31-9
M. Wt: 346.35
InChI Key: FKIQCTHNGRXBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolotriazine Scaffold in Medicinal Chemistry

The pyrazolotriazine core has evolved as a privileged structure in drug discovery due to its versatile hydrogen-bonding capacity and planar aromatic geometry. Early work focused on pyrazolo[1,5-a]triazines as adenosine mimetics, demonstrating nanomolar affinity for A~2A~ receptors. The scaffold's diversification accelerated with the discovery of pyrazolo[4,3-e]triazine derivatives exhibiting dual CDK2/E and Abl kinase inhibition (IC~50~ = 0.8–2.1 µM). Structural modifications at the 3-, 4-, and 7-positions have yielded compounds with divergent pharmacological profiles:

Substitution Pattern Biological Activity Target Affinity Source
3-Trifluoromethyl Antiproliferative Tubulin polymerization
4-Amino-7-phenyl Kinase inhibition CDK2/E, Abl
6-Benzyloxy Antiviral (in silico) Viral polymerases

The introduction of fused triazine rings (e.g., [3,4-d]triazine systems) enhanced π-stacking interactions in ATP-binding pockets, as evidenced by X-ray crystallography of kinase complexes.

Significance of N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Moiety in Bioactive Compounds

The 1,4-benzodioxan fragment contributes three critical properties:

  • Metabolic stability : The ethylene glycol bridge reduces oxidative dealkylation compared to catechol ethers.
  • Conformational restriction : The fused oxygen atoms enforce coplanarity with aromatic systems, optimizing target engagement.
  • Solubility modulation : The electron-rich oxygen atoms improve aqueous solubility (logP reduction of 0.8–1.2 units).

While no direct studies on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-substituted pyrazolotriazines exist in the provided literature, analogous compounds like 6-(2,3-dihydrobenzo[b]dioxin-6-yl)pyrazolo[1,5-a]pyrimidines show enhanced blood-brain barrier penetration in preclinical models.

Evolution of 7H-Pyrazolo[3,4-d]triazine Research

The 7H-pyrazolo[3,4-d]triazine system was first synthesized via cyclative cleavage of pyrazolyltriazenes under acidic conditions (H~2~SO~4~, DCE, 80°C). Key advances include:

  • Regioselective synthesis : Diisopropyltriazene intermediates enable controlled N-6 functionalization (yields: 63-89%).
  • Electronic modulation : Cyano groups at C-4 increase electrophilicity (Hammett σ~p~ = +0.66), facilitating nucleophilic aromatic substitutions.
  • Crystallographic validation : X-ray structures confirm a nearly planar configuration (dihedral angle: 3.2° between pyrazole and triazine).

Recent work demonstrates potent inhibition of TTK kinase (K~d~ = 17 nM) by 7-aryl derivatives, attributed to CH-π interactions with Leu654 and Met671 residues.

Rationale for 7-Phenyl Substitution Pattern

The 7-phenyl group serves multiple roles:

  • Steric protection : Shields the N-8 position from oxidative metabolism (t~1/2~ increase from 2.1 to 6.8 h in microsomes).
  • Pharmacophore extension : The aryl ring occupies hydrophobic subpockets in kinase domains (e.g., Abl T315I mutant).
  • π-Stacking optimization : Face-to-edge interactions with Phe82 in CDK2 improve binding entropy (ΔΔG = -2.3 kcal/mol).

Comparative molecular field analysis (CoMFA) of 7-substituted derivatives reveals optimal activity with para-substituted phenyl groups (R = Cl, OMe), enhancing both potency (IC~50~ ↓ 40-60%) and selectivity (≥15-fold over related kinases).

Current Research Landscape and Knowledge Gaps

While pyrazolotriazine chemistry is well-established, three key challenges persist:

  • Synthetic scalability : Multi-step sequences (5-7 steps) limit material access (overall yields <22%).
  • Solubility limitations : High aromatic content causes precipitation in physiological buffers (aqueous solubility <5 µg/mL).
  • Target promiscuity : Off-target activity at hERG channels (IC~50~ = 1.8 µM) necessitates structural refinement.

Emerging strategies include:

  • Prodrug approaches : Phosphoryloxymethyl derivatives improve oral bioavailability (F% from 12 → 58%).
  • Hybrid scaffolds : Conjugation with benzodioxins may mitigate hERG liability through reduced basicity (pK~a~ shift from 8.1 → 6.4).

This compound's unique architecture bridges critical gaps in kinase inhibitor design, warranting further investigation into its synthesis optimization and target validation.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenylpyrazolo[3,4-d]triazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c1-2-4-13(5-3-1)24-18-14(11-19-24)17(21-23-22-18)20-12-6-7-15-16(10-12)26-9-8-25-15/h1-7,10-11H,8-9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIQCTHNGRXBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C4C=NN(C4=NN=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin ring, which is then coupled with the pyrazolo[3,4-d][1,2,3]triazin core through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of folic acid synthesis, disruption of cell cycle progression, and interference with signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituent Potential Bioactivity Reference
Target Compound Benzodioxin + Pyrazolo-triazin 7-Phenyl group Kinase inhibition (inferred) N/A
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Benzodioxin Acetamide Intermediate/precursor

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ()

This sulfonamide derivative highlights the versatility of the benzodioxin amine in forming bioactive conjugates:

  • Antibacterial Activity : Explicitly designed for antibacterial applications (), whereas the target compound’s pyrazolo-triazine scaffold may favor kinase or anti-inflammatory targets based on structural analogs.

1,4-Dioxane-Containing Flavones and Coumarins ()

  • Structural Analogy: The 1,4-dioxane ring in silybin (a flavonoid) contributes to hepatoprotective effects by modulating oxidative stress. The benzodioxin core in the target compound may similarly influence bioavailability or target engagement.
  • Activity Differences : Flavones/coumarins with hydroxy-methyl groups (e.g., compound 4g in ) show enhanced antihepatotoxic activity, suggesting that substituent polarity and positioning are critical—a factor relevant to optimizing the target compound’s phenyl and triazine groups.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies on its synthesis, biological activity, and therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin derivatives and phenyl-substituted pyrazolo-triazine precursors.
  • Reagents : Common reagents include lithium hydride and various sulfonyl chlorides for functionalization.
  • Conditions : The reactions are generally carried out in solvents like DMF (N,N-Dimethylformamide) under controlled temperatures and pH levels to facilitate the formation of the desired compound.

The following table summarizes the key steps in the synthesis process:

StepReagent/ConditionResult
12,3-Dihydrobenzo[1,4]-dioxin + Sulfonyl chlorideFormation of sulfonamide derivative
2Reaction with 2-bromo-N-(un/substituted-phenyl)acetamidesFormation of target pyrazolo-triazine compound
3Purification (e.g., filtration)Obtained pure product

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity . Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : Compounds have been shown to activate caspases (caspase 3/7), which are critical for the execution phase of apoptosis.
  • DNA Damage : They also exhibit genotoxic effects that can lead to cell cycle arrest and apoptosis in cancer cell lines.
  • Pro-apoptotic Gene Expression : Gene expression analysis reveals upregulation of pro-apoptotic markers such as BCL10 and TNF-related factors following treatment with these compounds .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its potential as an enzyme inhibitor :

  • Acetylcholinesterase Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which could have implications for treating neurodegenerative diseases like Alzheimer's disease.
  • α-Glucosidase Inhibition : It also displays inhibitory activity against α-glucosidase, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Cytotoxicity Studies : In vitro studies demonstrated that related pyrazolo-triazine compounds exhibit cytotoxic effects on various cancer cell lines at micromolar concentrations .
    • For example:
      • Cell Line Tested : PC-3 (prostate cancer)
      • IC50 Values : Notable reductions in cell viability were observed at concentrations as low as 0.5 µM.
  • Mechanistic Insights : Flow cytometry and DNA laddering assays were employed to demonstrate that these compounds induce apoptosis through mitochondrial pathways and caspase activation .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to enhance yield and purity?

  • Methodological Answer : Synthesis optimization requires stepwise evaluation of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, intermediates like the benzodioxin-6-amine precursor may require alkaline aqueous media for sulfonamide formation, followed by alkylation under anhydrous conditions with lithium hydride as a base . Purification via HPLC or recrystallization (using ethanol or acetonitrile) ensures removal of byproducts. Yield improvements can be achieved by monitoring reaction progress with TLC or LC-MS at each step.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of 1^1H-NMR (to confirm proton environments in the benzodioxin and pyrazolo-triazin rings), 13^{13}C-NMR (to verify carbon backbone connectivity), and ESI-MS (for molecular weight validation) is essential. IR spectroscopy can identify functional groups like NH stretches (3300–3500 cm1^{-1}) and C-O-C vibrations in the benzodioxin moiety (1250–1050 cm1^{-1}). Elemental analysis (C, H, N) ensures stoichiometric accuracy .
TechniquePurposeKey Peaks/Features
1^1H-NMRProton environment mappingAromatic protons (δ 6.5–8.5 ppm)
13^{13}C-NMRCarbon connectivity validationBenzodioxin C-O (δ 140–150 ppm)
ESI-MSMolecular ion confirmation[M+H]+^+ at m/z ~450 (expected)

Q. How should researchers design control experiments when assessing the compound’s enzyme inhibition potential?

  • Methodological Answer : Include positive controls (e.g., known cholinesterase inhibitors like donepezil) and negative controls (vehicle-only treatments). Use concentration gradients (0.1–100 µM) to establish dose-response curves. Replicate experiments across independent batches to account for batch-to-batch variability in compound purity. Pre-incubate the enzyme with the compound for 15–30 minutes before adding substrates to assess time-dependent inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different experimental models (e.g., in vitro vs. cell-based assays)?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays). For cell-based discrepancies, assess membrane permeability via logP measurements or PAMPA assays. Verify compound stability in assay buffers (pH 7.4, 37°C) using LC-MS over 24 hours. If contradictions persist, employ genetic knockouts (e.g., CRISPR/Cas9) to confirm target specificity .

Q. What strategies are recommended for addressing discrepancies between computational docking predictions and experimental binding affinity results?

  • Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) and validate with molecular dynamics simulations to account for protein flexibility. Use site-directed mutagenesis to test predicted binding residues experimentally. Compare results with analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify substituent effects on binding .

Q. How can structure-activity relationships (SAR) be systematically elucidated for derivatives of this compound?

  • Methodological Answer : Design a library of derivatives with systematic substitutions (e.g., replacing the phenyl group with heteroaromatic rings or modifying the benzodioxin moiety). Test each derivative in bioassays (e.g., IC50_{50} determinations) and correlate results with computational descriptors (logP, polar surface area, H-bond donors/acceptors). Use QSAR models to predict activity cliffs and prioritize synthetic targets .
Derivative ModificationBiological Activity TrendKey SAR Insight
Phenyl → Pyridinyl↑ Solubility, ↓ IC50_{50}Heteroaromaticity enhances binding
Benzodioxin → Benzofuran↓ Metabolic stabilityOxygen position affects CYP3A4

Q. What methodological approaches mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Standardize synthesis protocols with in-process quality checks (e.g., inline FTIR for reaction monitoring). Use orthogonal purification techniques (e.g., column chromatography followed by recrystallization). Characterize each batch with 1^1H-NMR and HPLC (purity ≥95%). For in vivo studies, employ pharmacokinetic profiling to account for bioavailability differences .

Notes on Theoretical and Methodological Frameworks

  • Guiding Principle : Link research to theoretical frameworks, such as enzyme kinetics (Michaelis-Menten models) for inhibition studies or density functional theory (DFT) for electronic structure analysis .
  • Data Analysis : Use inferential statistics (ANOVA, t-tests) for bioactivity comparisons and principal component analysis (PCA) for multivariate SAR datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.